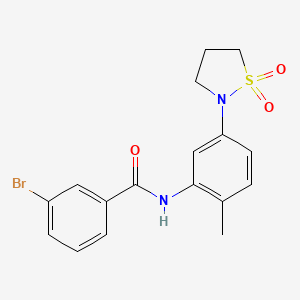

3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Description

3-Bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a benzamide derivative characterized by a brominated aromatic ring and a 1,1-dioxidoisothiazolidin-2-yl substituent. These methods suggest that the target compound could be synthesized through similar pathways involving brominated precursors and sulfone-containing intermediates.

Properties

IUPAC Name |

3-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-12-6-7-15(20-8-3-9-24(20,22)23)11-16(12)19-17(21)13-4-2-5-14(18)10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUARYSDDUVAPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multiple steps:

Formation of the 1,1-dioxidoisothiazolidin-2-yl group: This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

Amide Formation: The final step involves coupling the brominated intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidoisothiazolidin-2-yl group.

Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide.

Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include dehalogenated compounds or reduced amides.

Substitution: Products will vary depending on the nucleophile used, resulting in substituted aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Materials Science: It can be incorporated into polymers to modify their properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide depends on its application:

Enzyme Inhibition: It may bind to the active site of enzymes

Biological Activity

3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its structural formula:

This structure includes a bromine atom, a benzamide moiety, and a dioxidoisothiazolidine group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Cytotoxicity : Studies have shown that benzamide derivatives can induce cytotoxic effects in cancer cell lines. For instance, certain benzamides have demonstrated significant antiproliferative activity against leukemia and solid tumor cell lines by causing S-phase arrest in the cell cycle .

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). For example, specific benzamide derivatives exhibited IC50 values ranging from 0.056 to 2.57 μM against AChE, indicating strong inhibitory potential .

Biological Activity Data

| Activity | IC50 Values | References |

|---|---|---|

| AChE Inhibition | 0.056 - 2.57 μM | |

| BACE1 Inhibition | 9.01 - 87.31 μM | |

| Cytotoxicity (Molt-3 cells) | < 6.5 μM | |

| S-phase Arrest | Mechanism described |

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antiproliferative Activity : A study on novel benzamide derivatives highlighted their ability to induce cytotoxicity in Molt-3 leukemia cells and other solid tumor lines, demonstrating their potential as anticancer agents .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, targeting conditions like Alzheimer's disease through AChE inhibition, which is crucial for managing cholinergic dysfunction in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives (e.g., 3-Substituted-6-Bromo-2-(3-Nitrophenyl)Quinazolin-4(3H)-One)

- Structure: Features a quinazolinone core instead of an isothiazolidine ring. The bromine substituent is retained at the aromatic position.

- Synthesis : Microwave-assisted condensation of brominated benzamide precursors with aldehydes (e.g., 3-nitrobenzaldehyde) in dimethyl sulfoxide .

Benzodithiazine Derivatives (e.g., Compound 8 in )

- Structure : Contains a benzodithiazine ring with a bromo-hydroxybenzylidene group.

- Synthesis : Hydrazine-mediated cyclization followed by condensation with aldehydes. High-yield (92%) synthesis under reflux conditions .

- Key Differences : The benzodithiazine core incorporates two sulfur atoms and a sulfone group, similar to the target compound’s isothiazolidine dioxide. However, the fused ring system may alter solubility and steric interactions.

Thiadiazole-Benzamide Derivatives (e.g., N-((5-(Substituted Methylene Amino)-1,3,4-Thiadiazol-2-yl)Methyl)Benzamide)

- Structure: Combines a thiadiazole ring with a benzamide backbone. Bromine is absent in most examples, but substituents vary at the methylene amino position.

- Synthesis : Microwave-assisted reactions between thiadiazole intermediates and benzaldehydes .

Thiazol-2-yl Benzamide (e.g., N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide)

- Structure : Features a thiazole ring with bromo and chloro substituents.

- Synthesis : Multi-step protocols involving halogenated benzaldehydes and thiazole precursors .

- Key Differences : The thiazole ring’s nitrogen-sulfur heterocycle differs electronically from the isothiazolidine dioxide, which may affect reactivity and pharmacokinetics.

Key Observations :

- Sulfone Impact: The target compound and benzodithiazine derivatives share sulfone groups, which may enhance oxidative stability and hydrogen-bonding capacity compared to sulfur-free analogs like quinazolinones .

- Synthetic Efficiency : Microwave-assisted methods (e.g., ) offer faster reaction times (~1 hour) compared to conventional reflux (7 hours in ).

- Biological Potential: Thiadiazole derivatives demonstrate broad antimicrobial and anticancer activities, suggesting the target compound’s isothiazolidine dioxide could be optimized for similar applications .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide?

- Methodological Answer : A two-step approach is commonly employed: (1) Condensation of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline with 3-bromobenzoyl chloride in pyridine under anhydrous conditions, followed by (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise stoichiometric ratios (1:1.05 amine:acyl chloride) and controlled reaction temperatures (0–5°C during acylation) to minimize side reactions like over-acylation or hydrolysis .

Q. How can the crystal structure of this compound be determined, and what software is validated for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in methanol/water (7:3). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small-molecule refinement) or SHELXS (for structure solution) ensures accuracy. Hydrogen atoms are added geometrically with riding models (C–H = 0.93–0.96 Å; Uiso = 1.2×Ueq) .

Q. What spectroscopic techniques are critical for characterizing this benzamide derivative?

- Methodological Answer :

- NMR : and NMR in DMSO-d6 to confirm amide bond formation (δ 10.2–10.8 ppm for N–H) and aromatic substitution patterns.

- FT-IR : Peaks at 1670–1690 cm (C=O stretch) and 1320–1350 cm (S=O stretch from isothiazolidinone dioxide).

- HRMS : Exact mass validation using ESI+ mode to distinguish isotopic patterns from bromine (1:1 ratio for ) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., PFOR enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions often arise from assay interference (e.g., thiol-reactive groups in the isothiazolidinone moiety). Mitigation strategies:

- Positive Controls : Include nitazoxanide (known PFOR inhibitor) to validate assay conditions .

- Counter-Screens : Test for nonspecific thiol reactivity using Ellman’s assay (DTNB reagent) .

- Structural Modifications : Replace the 3-bromo group with electron-withdrawing substituents (e.g., CF) to reduce off-target interactions .

Q. What computational methods are suitable for predicting binding modes of this compound with protein targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with PFOR (PDB: 2X9L) to model interactions. Key parameters: Grid box centered on the flavin-binding site, exhaustiveness = 24.

- MD Simulations : Run 100 ns GROMACS simulations in explicit solvent to assess stability of the ligand-protein complex. Analyze RMSD and hydrogen-bond occupancy (e.g., between benzamide carbonyl and Arg228) .

Q. How does the electronic nature of the 3-bromo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), KCO, DMF/HO, 80°C). However, steric hindrance from the adjacent amide group reduces yields (40–50%). Alternatives:

- Microwave-assisted synthesis : 30 min at 120°C improves yields to 65–70% .

- Protecting Groups : Temporarily protect the amide as a tert-butyl carbamate to minimize steric effects .

Q. What strategies are effective for analyzing metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 min. Analyze via LC-MS/MS to calculate half-life (t).

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition .

Data Contradiction & Validation

Q. How to address discrepancies between crystallographic data and DFT-optimized geometries?

- Methodological Answer : Discrepancies in bond lengths (>0.05 Å) or angles (>2°) may arise from crystal packing forces. Validate by:

Q. Why might biological activity vary across enantiomers, and how to isolate them?

- Methodological Answer : The isothiazolidinone dioxide group may adopt chiral conformations. Resolution methods:

- Chiral HPLC : Use a Chiralpak IA column (n-hexane/iPrOH = 85:15, 1 mL/min) to separate enantiomers.

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with TD-DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.